molecular formula C16H17N5O3 B6467860 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-(2-methoxyethyl)-9H-purin-6-amine CAS No. 2640958-32-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-(2-methoxyethyl)-9H-purin-6-amine

Cat. No.: B6467860
CAS No.: 2640958-32-1
M. Wt: 327.34 g/mol
InChI Key: IJRCVBHLAZHXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative supplied for research and development purposes. The compound features a purine core, a 2-methoxyethyl chain at the 9-position, and a 2,3-dihydro-1,4-benzodioxin group at the 6-amino position. This molecular architecture is of significant interest in medicinal chemistry, particularly in the study of purine-based inhibitors. Structurally related purine compounds have been investigated as orally active inhibitors of molecular chaperones like Heat Shock Protein 90 (Hsp90) . Hsp90 is a ubiquitous chaperone protein that facilitates the correct folding, stability, and activation of a diverse array of client proteins, many of which are known oncogenes involved in proliferative diseases . The inhibition of Hsp90's ATPase activity can lead to the degradation of these client proteins via the ubiquitin-proteasome pathway, representing a promising therapeutic strategy for areas such as oncology research . The synthetic approach for closely related N-9 substituted 6-aminopurine compounds typically involves a multi-step process, beginning with the reaction of a 6-chloropurine with an appropriate alcohol to form an intermediate like 6-chloro-9-(substituted)-9H-purine, followed by nucleophilic displacement of the chloride with the requisite amine, such as a 1,4-benzodioxin-6-amine, often using a base like triethylamine in a polar aprotic solvent . Researchers can utilize this compound as a key intermediate for further chemical modification or as a reference standard in biological screening assays. This product is intended for research purposes only and is not intended for human therapeutic use or veterinary diagnosis. Researchers should handle the material with appropriate safety precautions.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-(2-methoxyethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-22-5-4-21-10-19-14-15(17-9-18-16(14)21)20-11-2-3-12-13(8-11)24-7-6-23-12/h2-3,8-10H,4-7H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRCVBHLAZHXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C(N=CN=C21)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-(2-methoxyethyl)-9H-purin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxic effects, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a purine base attached to a benzodioxin moiety. The molecular formula is C15H17N5O3C_{15}H_{17}N_{5}O_{3} with a molecular weight of approximately 303.33 g/mol.

Structural Characteristics

PropertyValue
Molecular FormulaC15H17N5O3
Molecular Weight303.33 g/mol
LogP2.1314
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Enzyme Inhibition

Recent studies have demonstrated that derivatives of the benzodioxin structure exhibit various enzyme inhibitory activities. For instance, compounds derived from this compound were evaluated for their potential as inhibitors of key enzymes involved in metabolic disorders.

  • Alpha-Glucosidase Inhibition : The compound showed promising inhibitory effects against alpha-glucosidase, which is crucial in managing type 2 diabetes mellitus (T2DM). The IC50 values for selected derivatives were significantly lower than those of standard drugs, indicating higher potency.
  • Cyclooxygenase (COX) Inhibition : The compound also demonstrated inhibitory activity against COX enzymes, which are involved in inflammation and pain pathways. This suggests potential applications in anti-inflammatory drug development.

Cytotoxicity Studies

Cytotoxicity assays were conducted on human cancer cell lines such as LoVo (colon cancer) and HCT-116 (colorectal carcinoma). The results indicated that certain derivatives exhibited significant cytotoxic effects:

Compound IDCell LineIC50 (µM)
3aLoVo294.32 ± 8.41
3fHCT-116383.5 ± 8.99

The mechanism of action was associated with the modulation of apoptosis regulators such as Bax and Bcl-2, leading to the activation of caspases involved in the apoptotic pathway.

Structure-Activity Relationship (SAR)

The SAR analysis highlighted the importance of specific structural features in enhancing biological activity:

  • Substituent Positioning : Variations in the positioning of substituents on the benzodioxin ring significantly influenced enzyme inhibition potency.
  • Hydrophobic Interactions : Increased hydrophobic character correlated with enhanced binding affinity to target enzymes.

Study on Antioxidant Activity

A study published in Pharmaceutical Biology investigated the antioxidant properties of compounds related to this compound. The findings indicated that these compounds could effectively scavenge free radicals and inhibit lipid peroxidation, suggesting their potential role in preventing oxidative stress-related diseases .

Clinical Relevance

In vivo studies have shown that compounds derived from this benzodioxin framework can reduce tumor growth in animal models by inducing apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing safer anticancer therapies.

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor, particularly against:

  • Alpha-Glucosidase : Critical for carbohydrate metabolism, the compound exhibited significant inhibitory effects with IC50 values lower than standard treatments for type 2 diabetes mellitus (T2DM).
  • Cyclooxygenase (COX) : The compound also showed promise in inhibiting COX enzymes involved in inflammatory pathways, suggesting potential applications in developing anti-inflammatory drugs.

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cancer cell lines demonstrated the compound's effectiveness:

Compound IDCell LineIC50 (µM)
3aLoVo294.32 ± 8.41
3fHCT-116383.5 ± 8.99

The mechanism of action appears to involve modulation of apoptosis regulators such as Bax and Bcl-2, leading to caspase activation and subsequent apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

SAR analyses have identified key structural features that enhance biological activity:

  • Substituent Positioning : The positioning of substituents on the benzodioxin ring significantly impacts enzyme inhibition potency.
  • Hydrophobic Interactions : Increased hydrophobic character correlates with enhanced binding affinity to target enzymes.

Antioxidant Activity

Research published in Pharmaceutical Biology has demonstrated that derivatives of this compound possess antioxidant properties. They effectively scavenge free radicals and inhibit lipid peroxidation, indicating their potential role in preventing oxidative stress-related diseases.

Clinical Relevance

In vivo studies reveal that compounds derived from this benzodioxin framework can reduce tumor growth in animal models by inducing apoptosis selectively in cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies.

Comparison with Similar Compounds

Structural Analogues with Benzodioxin Moieties
Compound Name Key Features Biological Activity Reference
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide Benzodioxin linked to a sulfonamide group; synthesized via aqueous Na₂CO₃-mediated coupling Antibacterial (vs. E. coli, B. subtilis)
N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides Benzodioxin with nitrobenzenesulfonamide; alkylation improves biofilm inhibition Biofilm inhibition (IC₅₀: 12–45 µM)
3',4'-(1",4"-Dioxino)flavone Flavone fused with benzodioxin; mimics silybin Antihepatotoxic (comparable to silymarin)

Key Differences :

  • The 2-methoxyethyl chain may reduce metabolic degradation compared to alkyl/aralkyl groups in sulfonamides .
Purin-6-amine Derivatives
Compound Name Substituents Synthesis Route Activity/Application Reference
9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine 4-Methoxyquinazolin-2-yl at N9 Condensation with HC(OEt)₃ and Ac₂O Anticancer (kinase inhibition)
9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine Butyl and 4-methoxybenzyl at N9/C8 Alkylation of purine precursors Probable kinase inhibitor
2-Chloro-N-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine THP-protected N9; chloro at C2 Pd-catalyzed coupling YTHDC1 ligand (epigenetics)

Key Differences :

  • The benzodioxin substituent in the target compound introduces an oxygen-rich aromatic system, which may enhance DNA intercalation or protein binding compared to quinazoline or benzyl groups.
  • The 2-methoxyethyl chain at N9 offers flexibility and polarity distinct from rigid quinazoline or bulky THP groups .
Computational and Pharmacokinetic Insights
  • Lipophilicity : The benzodioxin moiety (logP ~2.5) and 2-methoxyethyl chain (logP ~0.5) may balance hydrophobicity, improving membrane permeability over purely aromatic purines (e.g., logP of 9-phenyl-9H-purin-6-amine: ~1.8) .
  • Enzyme Binding : Molecular docking studies on similar purines suggest the benzodioxin group could occupy hydrophobic pockets in kinases or DNA-binding proteins .

Preparation Methods

Alkylation at Position 9: Introduction of the 2-Methoxyethyl Group

The 9-position of the purine ring is alkylated using 2-methoxyethyl bromide under basic conditions. This step employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C for 12–24 hours. The reaction proceeds via an SN2 mechanism, where the purine’s nitrogen at position 9 acts as a nucleophile, displacing the bromide ion.

Reaction Conditions:

  • Substrate: 6-Chloro-9H-purine

  • Alkylating Agent: 2-Methoxyethyl bromide (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF

  • Temperature: 80–90°C

  • Time: 12–24 hours

  • Yield: 78–85%

Substitution at Position 6: Coupling with 2,3-Dihydro-1,4-benzodioxin-6-amine

The 6-chloro group of the intermediate 9-(2-methoxyethyl)-9H-purin-6-amine undergoes nucleophilic aromatic substitution (SNAr) with 2,3-dihydro-1,4-benzodioxin-6-amine. This reaction requires a high-boiling solvent, such as ethylene glycol, and elevated temperatures to activate the chloro group for displacement.

Reaction Conditions:

  • Substrate: 9-(2-Methoxyethyl)-9H-purin-6-amine

  • Amine: 2,3-Dihydro-1,4-benzodioxin-6-amine (1.5 equiv)

  • Solvent: Ethylene glycol

  • Temperature: 100–110°C

  • Time: 48–72 hours

  • Yield: 65–70%

Optimization of Reaction Parameters

Solvent and Base Selection for Alkylation

Polar aprotic solvents like DMF enhance the nucleophilicity of the purine’s nitrogen, while K₂CO₃ ensures deprotonation without causing side reactions. Alternative solvents (e.g., acetonitrile) reduce yields to <60%, underscoring DMF’s superiority.

Temperature and Time in SNAr Reaction

Prolonged heating (48–72 hours) in ethylene glycol is critical for complete substitution at position 6. Lower temperatures (80°C) result in <30% conversion, highlighting the necessity of maintaining 100–110°C.

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel chromatography using a gradient of ethyl acetate and hexane (3:7 to 1:1). This step removes unreacted amine and byproducts, achieving >95% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, purine H-8), 7.25–7.15 (m, 3H, benzodioxin-H), 4.90 (s, 2H, OCH₂CO), 4.30 (t, J = 6.0 Hz, 2H, NCH₂CH₂O), 3.75 (s, 3H, OCH₃), 3.50 (t, J = 6.0 Hz, 2H, CH₂OCH₃).

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N purine), 1240 cm⁻¹ (C-O-C benzodioxin).

Comparative Analysis of Synthetic Methods

Parameter Alkylation Step SNAr Step
Solvent DMFEthylene glycol
Temperature 80–90°C100–110°C
Reaction Time 12–24 hours48–72 hours
Yield 78–85%65–70%

Challenges and Mitigation Strategies

  • Regioselectivity: Competing alkylation at N-7 is minimized by using a bulky base (K₂CO₃) and controlled stoichiometry.

  • Byproduct Formation: Chromatographic purification effectively isolates the target compound from di-alkylated byproducts.

Q & A

Basic Question: What are the standard synthetic protocols for preparing derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9H-purin-6-amine?

Answer:
The core synthesis involves two key steps: (1) sulfonamide formation at the benzodioxin-6-amine position and (2) alkylation or substitution at the purin-6-amine group.

  • Step 1: React 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., benzenesulfonyl chloride) under basic conditions (pH 9–10, Na₂CO₃) to form the sulfonamide intermediate. Reaction monitoring via TLC and precipitation at acidic pH ensures purity .
  • Step 2: Introduce substituents at the purine moiety using alkyl/aryl halides (e.g., 2-bromo-N-phenylacetamides) in polar aprotic solvents (DMF) with LiH as a catalyst. Optimize reaction time (4–6 hours) and temperature (reflux) for regioselectivity .
  • Characterization: Confirm structures via ¹H NMR (δ 7.25–7.98 ppm for aromatic protons), IR (sulfonamide S=O stretching at ~1350 cm⁻¹), and CHN elemental analysis .

Basic Question: How is the α-glucosidase inhibitory activity of benzodioxin-purine derivatives evaluated experimentally?

Answer:

  • Assay Design: Use α-glucosidase (EC 3.2.1.20) in vitro assays with p-nitrophenyl-α-D-glucopyranoside (PNPG) as substrate. Measure inhibition kinetics at 405 nm (release of p-nitrophenol) .
  • Protocol:
    • Pre-incubate test compounds (10–100 μM) with enzyme in phosphate buffer (pH 6.8, 37°C).
    • Add substrate and monitor absorbance for 30 minutes.
    • Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • Controls: Include acarbose (reference inhibitor, IC₅₀ ~37 μM) and validate with triplicate runs to ensure reproducibility .

Advanced Question: How do structural modifications at the purine N9-position influence biological activity and enzyme binding?

Answer:

  • Substituent Effects: The N9-methoxyethyl group in the target compound enhances solubility and modulates steric interactions with enzyme active sites. Compare with analogs (e.g., N9-methyl or N9-allyl):
    • Methoxyethyl (Target Compound): Improved IC₅₀ (81–86 μM for α-glucosidase) due to hydrogen bonding with catalytic residues .
    • Allyl/Isopropyl Groups: Reduced activity (IC₅₀ >100 μM) due to hydrophobic mismatch or steric hindrance .
  • Methodological Insight: Use molecular docking (AutoDock Vina) to simulate ligand-enzyme interactions. Validate with crystallographic data (e.g., PDB: 2ZEH) to identify key residues (e.g., Asp214, Glu276) .

Advanced Question: How can contradictory activity data between similar derivatives be resolved?

Answer:
Discrepancies in IC₅₀ values (e.g., 7i: 86.31 μM vs. 7k: 81.12 μM ) arise from:

  • Substituent Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) on the phenylacetamide moiety increase binding affinity by stabilizing charge-transfer interactions .
  • Assay Variability: Standardize enzyme batches (commercial vs. in-house purified) and substrate concentrations (0.5–1.0 mM PNPG).
  • Statistical Validation: Perform ANOVA with post-hoc Tukey tests (p<0.05) to confirm significance across triplicate runs .

Advanced Question: What strategies optimize regioselectivity during N-alkylation of the purine core?

Answer:

  • Solvent Selection: Use DMF or DMSO to stabilize transition states and reduce side reactions (e.g., O-alkylation).
  • Catalyst Choice: LiH or NaH enhances nucleophilicity at the N9-position over N7 .
  • Temperature Control: Reflux (80–100°C) favors kinetic control, while lower temperatures (25–40°C) may improve selectivity but prolong reaction time .
  • Monitoring: Track reaction progress via LC-MS to detect intermediates and adjust conditions dynamically .

Basic Question: What spectroscopic techniques confirm the structure of benzodioxin-purine derivatives?

Answer:

  • ¹H NMR: Key signals include:
    • Benzodioxin protons: δ 4.08–4.30 (OCH₂CH₂O).
    • Purine H8: δ 7.98–8.10 (singlet).
    • Methoxyethyl group: δ 3.45–3.60 (OCH₂CH₂OCH₃) .
  • IR Spectroscopy: Confirm sulfonamide (1330–1360 cm⁻¹) and methoxy (2830–2870 cm⁻¹) groups .
  • CHN Analysis: Validate elemental composition (e.g., C: 62.44%, H: 5.61%, N: 26.01% for a typical derivative ).

Advanced Question: How can computational methods guide the design of more potent analogs?

Answer:

  • QSAR Modeling: Use descriptors (logP, polar surface area) to correlate structure with α-glucosidase IC₅₀.
  • Molecular Dynamics (MD): Simulate ligand-enzyme complexes (GROMACS) to identify stable binding conformations over 100 ns trajectories .
  • ADMET Prediction: Employ SwissADME to optimize bioavailability (e.g., Rule of Five compliance) and reduce hepatotoxicity risks .

Advanced Question: What are the challenges in crystallizing benzodioxin-purine derivatives for X-ray studies?

Answer:

  • Crystal Packing: Flexible methoxyethyl groups disrupt lattice formation. Use bulky substituents (e.g., benzyl) to induce rigidity .
  • Solvent Choice: Slow evaporation from ethanol/water mixtures (7:3 v/v) yields diffraction-quality crystals.
  • Data Collection: Resolve disorder using SHELX-TL (TWINABS) for high Rint values (>0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.